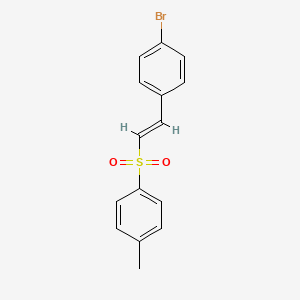

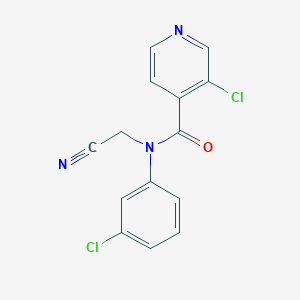

5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound that has been mentioned in various scientific publications . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to various compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the crystal structure of a related compound was found to be stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The catalytic protodeboronation of pinacol boronic esters is one such reaction . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of a related compound was found to be stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

The chemical structure of 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is related to a broad research area focusing on the synthesis of heterocyclic compounds due to their potential biological activities and applications in medicinal chemistry. Compounds with similar structures have been synthesized and investigated for their antiprotozoal and antimalarial properties. For example, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to the structure , have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of compounds containing furan and pyridine units, similar to 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, are of considerable interest in the field of organic chemistry. These compounds serve as key intermediates in the construction of more complex molecules with potential biological activities. Research on the synthesis and properties of furan and pyridine derivatives reveals their versatility in forming a variety of heterocyclic structures with potential pharmaceutical applications. For instance, studies on the synthesis of thiazolo[5,4-f]quinolines and related furan derivatives highlight methodologies for constructing heterocyclic systems that could be analogous to the synthesis pathways of 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, providing insights into the reactivity and functionalization of such compounds (El’chaninov & Aleksandrov, 2017).

Potential Biological Activities

The structural motif of furan and pyridine rings, as seen in 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, is common in molecules investigated for their biological activities. Such compounds are often synthesized and evaluated for various pharmacological properties, including anticancer and anti-inflammatory activities. The presence of bromo and carboxamide functional groups in these compounds can significantly influence their biological activity by interacting with biological targets. Research into similar compounds has led to the identification of potential anticancer and anti-5-lipoxygenase agents, suggesting that derivatives of 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide might also possess similar biological activities (Rahmouni et al., 2016).

properties

IUPAC Name |

5-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-14-4-3-13(21-14)15(19)18-8-10-1-2-12(17-7-10)11-5-6-20-9-11/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBLOMXTZRUZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2961680.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)